molecular formula C13H23N5O3 B1683121 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)- CAS No. 317819-68-4

3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)-

Cat. No.: B1683121
CAS No.: 317819-68-4
M. Wt: 297.35 g/mol
InChI Key: LNDYQNTTYXLTNH-RTBBDAMFSA-N
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Description

Tezampanel is an AMPA receptor antagonist.

Properties

NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain.

CAS No.

317819-68-4

Molecular Formula

C13H23N5O3

Molecular Weight

297.35 g/mol

IUPAC Name

(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C13H21N5O2.H2O/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12;/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18);1H2/t8-,9+,10-,11+;/m1./s1

InChI Key

LNDYQNTTYXLTNH-RTBBDAMFSA-N

SMILES

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O.O

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O.O

Canonical SMILES

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid
6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
LY 215490
LY 293558
LY 326325
LY-215490
LY-293558
LY-326325
LY293558
NGX424
tezampanel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)-
Reactant of Route 2
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)-
Reactant of Route 3
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)-
Reactant of Route 4
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)-
Reactant of Route 5
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)-
Reactant of Route 6
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)-

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